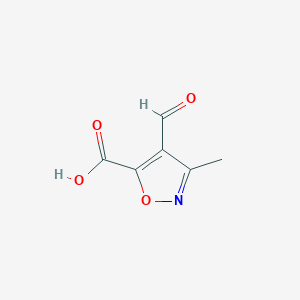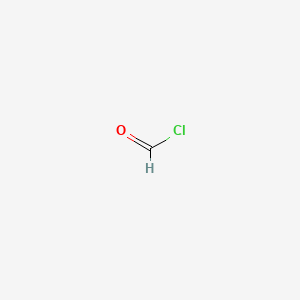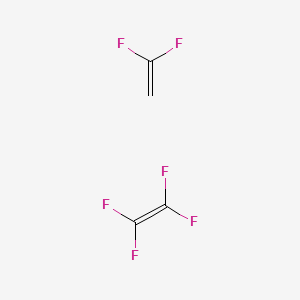
2,6-Dichloroanthracene
Vue d'ensemble
Description
2,6-Dichloroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is characterized by the presence of two chlorine atoms substituted at the 2 and 6 positions of the anthracene structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dichloroanthracene can be synthesized through various methods. One common approach involves the chlorination of anthracene using chlorine gas or other chlorinating agents such as phosphorus pentachloride. The reaction typically occurs under controlled conditions to ensure selective substitution at the 2 and 6 positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the desired product. The process may also involve purification steps such as recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dichloroanthracene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the anthracene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: this compound-9,10-dione.
Reduction: Dihydro derivatives of this compound.
Substitution: Nitrated or sulfonated derivatives of this compound
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,6-Dichloroanthracene involves its interaction with light and other chemical species. When exposed to light, it can undergo photochemical reactions, leading to the formation of excited states and subsequent chemical transformations. These photochemical properties are exploited in applications such as organic light-emitting diodes (OLEDs) and photodynamic therapy .
Comparaison Avec Des Composés Similaires
9,10-Dichloroanthracene: Another dichloro derivative of anthracene with chlorine atoms at the 9 and 10 positions.
2-Chloroanthracene: A mono-chlorinated derivative with a single chlorine atom at the 2 position.
Anthracene: The parent compound without any chlorine substitutions.
Uniqueness of 2,6-Dichloroanthracene: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and photophysical properties. The presence of chlorine atoms at the 2 and 6 positions enhances its stability and alters its electronic structure, making it suitable for specialized applications in materials science and organic electronics .
Propriétés
IUPAC Name |
2,6-dichloroanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDFVPDREZWQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634468 | |
| Record name | 2,6-Dichloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26154-35-8 | |
| Record name | 2,6-Dichloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


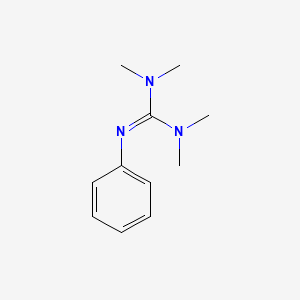
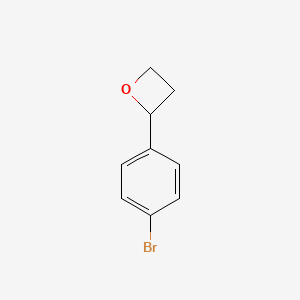

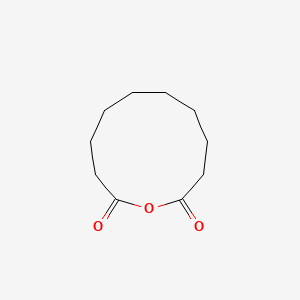
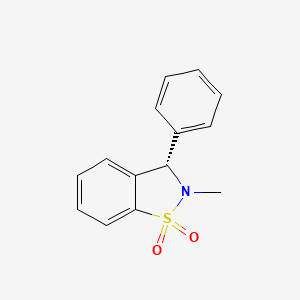
![10H-1,2,5-Oxadiazolo[3,4-a]carbazole](/img/structure/B3050392.png)
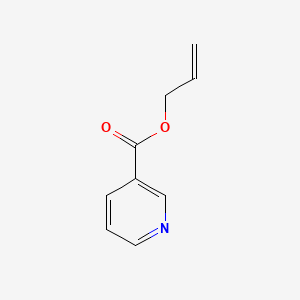

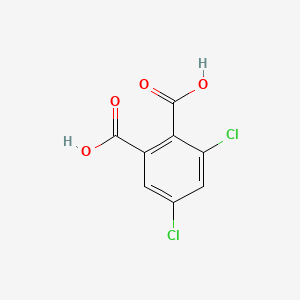
![2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid](/img/structure/B3050396.png)
